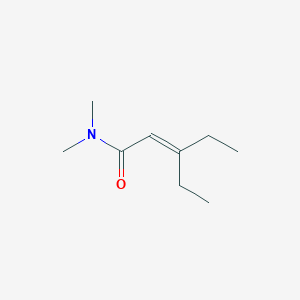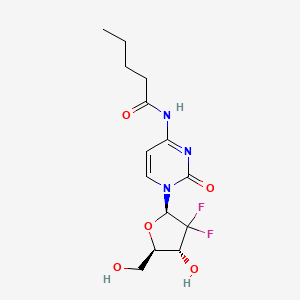
2'-Deoxy-2',2'-difluoro-N-pentanoylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is a synthetic nucleoside analog that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by the presence of two fluorine atoms at the 2’ position of the deoxyribose sugar and a pentanoyl group attached to the cytidine base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the deoxyribose sugar.
Nucleoside Formation: Coupling of the fluorinated sugar with a cytidine base.
Pentanoic Acid Derivatization: Attachment of the pentanoyl group to the cytidine base.
The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, the fluorination step may require the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The presence of fluorine atoms enhances its stability and resistance to enzymatic degradation. This compound may inhibit DNA polymerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridines: These compounds have similar fluorination patterns but differ in the halogen substituents.
Gemcitabine: A well-known anticancer drug with a similar fluorinated sugar moiety.
2’-Deoxy-2’,2’-difluoro-β-D-ribofuranosyl Pyrimidine Nucleosides: These nucleosides share the difluoro modification but differ in the base structure.
Uniqueness
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is unique due to the presence of the pentanoyl group, which may enhance its lipophilicity and cellular uptake. This structural modification can potentially improve its pharmacokinetic properties and therapeutic efficacy compared to other similar compounds.
Propiedades
Número CAS |
849139-17-9 |
|---|---|
Fórmula molecular |
C14H19F2N3O5 |
Peso molecular |
347.31 g/mol |
Nombre IUPAC |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentanamide |
InChI |
InChI=1S/C14H19F2N3O5/c1-2-3-4-10(21)17-9-5-6-19(13(23)18-9)12-14(15,16)11(22)8(7-20)24-12/h5-6,8,11-12,20,22H,2-4,7H2,1H3,(H,17,18,21,23)/t8-,11-,12-/m1/s1 |
Clave InChI |
JPFFCJZGDHCPCR-GGZOMVNGSA-N |
SMILES isomérico |
CCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canónico |
CCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


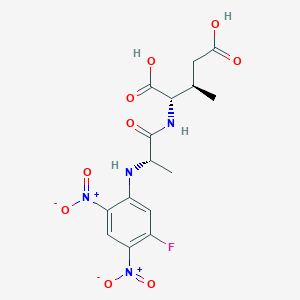
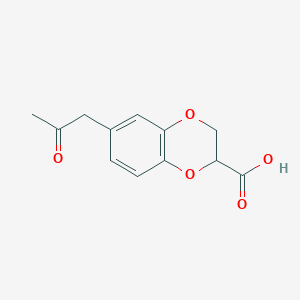
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)
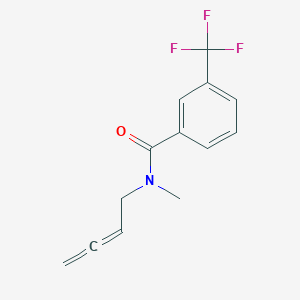
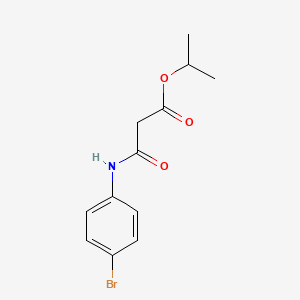
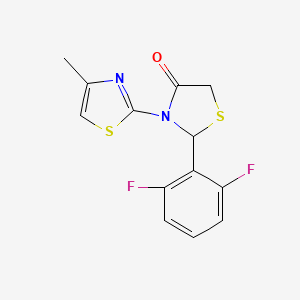
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)
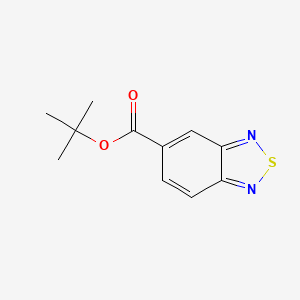
![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
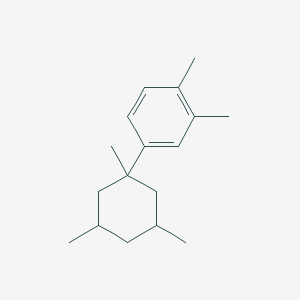
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
